molecular formula C13H17BF2O2 B7973743 2-(2,6-Difluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2,6-Difluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B7973743
M. Wt: 254.08 g/mol
InChI Key: FNTSKIIPZRMTNN-UHFFFAOYSA-N
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Description

2-(2,6-Difluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,6-difluoro-3-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or toluene

    Temperature: Room temperature to reflux

    Catalyst: Palladium-based catalysts for coupling reactions

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: To ensure consistent quality and yield

    Purification: Using techniques like recrystallization or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: Reacts with aryl halides to form biaryl compounds

    Oxidation: Can be oxidized to form corresponding phenols

    Substitution: Undergoes nucleophilic substitution reactions

Common Reagents and Conditions

    Reagents: Aryl halides, bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide)

    Conditions: Typically performed in polar solvents like ethanol or water, under mild to moderate temperatures

Major Products

    Biaryl Compounds: Formed through cross-coupling reactions

    Phenols: Resulting from oxidation reactions

Scientific Research Applications

2-(2,6-Difluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds

    Biology: Employed in the synthesis of biologically active molecules

    Medicine: Utilized in the development of pharmaceuticals, especially in the synthesis of drug intermediates

    Industry: Applied in the production of advanced materials and polymers

Mechanism of Action

The compound exerts its effects primarily through its boron atom, which can form stable complexes with various organic and inorganic molecules. The mechanism involves:

    Molecular Targets: Aryl halides in cross-coupling reactions

    Pathways: Formation of boronate esters, which then undergo transmetalation and reductive elimination to form the desired products

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Difluoro-3-methylphenyl)boronic acid
  • 2,6-Difluoro-3-methylphenylboronic acid pinacol ester

Uniqueness

2-(2,6-Difluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its enhanced stability and reactivity compared to other boronic acids and esters. Its tetramethyl-1,3,2-dioxaborolane moiety provides steric protection, making it less prone to hydrolysis and oxidation, thus offering better performance in various chemical reactions.

Properties

IUPAC Name

2-(2,6-difluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BF2O2/c1-8-6-7-9(15)10(11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTSKIIPZRMTNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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